1,3-Butanediol dimethacrylate

Description

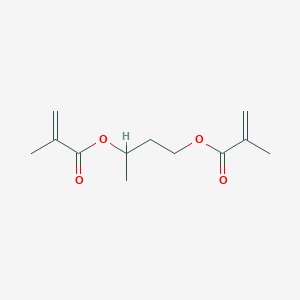

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methylprop-2-enoyloxy)butyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O4/c1-8(2)11(13)15-7-6-10(5)16-12(14)9(3)4/h10H,1,3,6-7H2,2,4-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDYWHVQKENANGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOC(=O)C(=C)C)OC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27435-31-0 | |

| Record name | 1,3-Butanediol dimethacrylate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27435-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5044784 | |

| Record name | 1-Methyltrimethylene dimethacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Straw colored liquid with a slightly disagreeable odor; [Arkema MSDS] | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(1-methyl-1,3-propanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Butanediol dimethacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9764 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1189-08-8 | |

| Record name | 1,3-Butyleneglycol dimethacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1189-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Butyleneglycol dimethacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001189088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(1-methyl-1,3-propanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Methyltrimethylene dimethacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyltrimethylene dimethacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.374 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-BUTYLENEGLYCOL DIMETHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OL56191M6N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Butanediol Dimethacrylate: Properties, Applications, and Protocols

This guide provides a comprehensive technical overview of 1,3-Butanediol dimethacrylate (BGDMA), a key monomer in polymer science. Tailored for researchers, scientists, and professionals in drug development and material science, this document delves into the chemical structure, physicochemical properties, and diverse applications of BGDMA, with a focus on its role as a crosslinking agent. Furthermore, it offers insights into its polymerization characteristics and provides a foundational experimental protocol for its use in the synthesis of polymer composites.

Molecular Architecture and Identification

This compound is a diester of methacrylic acid and 1,3-butanediol.[1] Its chemical structure features two methacrylate functional groups, which are responsible for its high reactivity and ability to form crosslinked polymers.[2]

The IUPAC name for this compound is 3-(2-methylprop-2-enoyloxy)butyl 2-methylprop-2-enoate.[1][] It is also commonly referred to as 1,3-butylene glycol dimethacrylate.[4][5]

Key identifiers for this compound are:

A visual representation of the logical relationship between its identifiers and structure is provided below.

Caption: Identifiers and nomenclature for this compound.

Physicochemical Properties

This compound is a colorless, viscous liquid at room temperature.[5] Its physical and chemical properties are critical for its application in various formulations. A summary of these properties is presented in the table below.

| Property | Value | Source(s) |

| Appearance | Colorless liquid | [][5] |

| Boiling Point | 290 °C (lit.) | [6][7] |

| Density | 1.01 g/mL at 25 °C (lit.) | [6][7] |

| Refractive Index | n20/D 1.452 (lit.) | [7][8] |

| Flash Point | 113 °C (closed cup) | [7][9] |

| Viscosity | 7 cP (25 °C) | [8][10] |

| Water Solubility | Insoluble | [5][11] |

These properties, particularly its low viscosity and high boiling point, make it an excellent reactive diluent in various resin systems.[12]

Polymerization and Crosslinking

The two methacrylate groups in the BGDMA molecule allow it to act as a potent crosslinking agent.[2] Upon polymerization, typically initiated by free radicals from thermal or photoinitiators, BGDMA forms a rigid, three-dimensional polymer network. This network structure imparts enhanced mechanical properties, such as hardness and wear resistance, to the final material.[2]

The choice of initiator and curing conditions is paramount in controlling the polymerization kinetics and the final properties of the crosslinked polymer. For instance, in dental composites, a photoinitiator system like camphorquinone/amine is often employed to enable light-curing on demand.

The following diagram illustrates the workflow for a typical free-radical polymerization of BGDMA.

Caption: Free-radical polymerization workflow of 1,3-BGDMA.

Applications in Research and Development

The unique properties of this compound have led to its widespread use in several high-technology fields.

Dental Materials

BGDMA is a common component in dental restorative composites and adhesives.[][13] Its role is to form a highly crosslinked polymer matrix that provides the necessary mechanical strength and durability to the dental filling.[2] When combined with other dimethacrylates like Bis-GMA and reinforcing fillers, it contributes to the creation of aesthetic and long-lasting dental restorations.

Biomaterials and Drug Delivery

In the realm of biomaterials, BGDMA is utilized in the synthesis of hydrogels and scaffolds for tissue engineering and controlled drug release. The crosslinking density, which can be controlled by the concentration of BGDMA, influences the swelling behavior, mechanical properties, and drug diffusion rates of the hydrogel.

Adhesives and Sealants

The fast curing and strong bonding capabilities of BGDMA make it a valuable component in the formulation of adhesives and sealants.[12][14] It is often used in anaerobic adhesives, which cure in the absence of oxygen, and in UV-curable adhesives for rapid bonding applications.

Experimental Protocol: Synthesis of a BGDMA-Based Polymer Composite

This protocol provides a step-by-step methodology for the preparation of a simple, light-cured polymer composite using this compound as the crosslinking monomer.

Materials:

-

This compound (BGDMA)

-

Bisphenol A-glycidyl methacrylate (Bis-GMA)

-

Camphorquinone (photoinitiator)

-

Ethyl 4-(dimethylamino)benzoate (co-initiator)

-

Silanized glass filler particles

Equipment:

-

Analytical balance

-

Mixing spatula

-

Opaque mixing vessel

-

Dental curing light (wavelength ~470 nm)

-

Mold for sample preparation

Procedure:

-

Resin Matrix Preparation:

-

In an opaque vessel, accurately weigh and mix Bis-GMA and BGDMA in a 70:30 weight ratio.

-

Add 0.5 wt% camphorquinone and 0.5 wt% ethyl 4-(dimethylamino)benzoate to the monomer mixture.

-

Mix thoroughly in the absence of light until a homogenous, light-yellow resin matrix is obtained.

-

-

Composite Formulation:

-

Gradually add the silanized glass filler particles to the resin matrix. A typical filler loading is around 70 wt%.

-

Mix incrementally until the filler is uniformly dispersed and a paste-like composite is formed.

-

-

Curing:

-

Place the uncured composite paste into a mold of desired dimensions.

-

Expose the surface of the composite to a dental curing light for 40 seconds.

-

If the sample is thicker than 2 mm, cure in increments to ensure complete polymerization.

-

-

Post-Curing and Characterization:

-

Remove the cured composite from the mold.

-

The sample is now ready for mechanical testing (e.g., hardness, flexural strength) or other characterization techniques.

-

Safety and Handling

This compound is classified as a skin and eye irritant.[7][9] It may also cause an allergic skin reaction.[15] Therefore, appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves, should be worn when handling this chemical.[7][15] Work should be conducted in a well-ventilated area or under a chemical fume hood.[15] Store the material in a cool, dark, and dry place, away from ignition sources and oxidizing agents.[5][16] The commercial product is often stabilized with an inhibitor like hydroquinone monomethyl ether (MEHQ) to prevent premature polymerization.[4][7]

Conclusion

This compound stands out as a versatile and indispensable difunctional monomer in the field of polymer science. Its ability to form highly crosslinked networks is the cornerstone of its utility in demanding applications such as dental restoratives, advanced adhesives, and innovative biomaterials. A thorough understanding of its chemical properties, polymerization behavior, and handling requirements is crucial for harnessing its full potential in research and development.

References

-

Jinan Future chemical Co.,Ltd. (n.d.). This compound CAS:1189-08-8. Retrieved from [Link][6]

-

PubChem. (n.d.). 1,3-Butyleneglycol dimethacrylate. Retrieved from [Link][1]

-

The Good Scents Company. (n.d.). 1,3-butane diol dimethacrylate. Retrieved from [Link][12]

-

NIST. (n.d.). 1,3-Butylene glycol dimethacrylate. Retrieved from [Link]

-

SkinSAFE. (n.d.). 1,3-butanediol-dimethacrylate Ingredient Allergy Safety Information. Retrieved from [Link][13]

-

PubChem. (n.d.). Butanediol dimethacrylate. Retrieved from [Link]

- Google Patents. (n.d.). AU2008271500B2 - Method for producing butanediol dimethacrylates.

-

Ataman Kimya. (n.d.). BGDMA ( 1,3-BUTYLENE GLYCOL DIMETHACRYLATE ). Retrieved from [Link]

-

Scientific Polymer Products, Inc. (n.d.). This compound. Retrieved from [Link][10]

- Google Patents. (n.d.). CN102030641B - Method for preparing 1,4-butanediol dimethacrylate.

Sources

- 1. 1,3-Butyleneglycol dimethacrylate | C12H18O4 | CID 70916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. polysciences.com [polysciences.com]

- 4. scbt.com [scbt.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. jnfuturechemical.com [jnfuturechemical.com]

- 7. 1,3-丁二醇二甲基丙烯酸酯 contains 150-250 ppm MEHQ as inhibitor, 95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. 1,3-丁二醇二甲基丙烯酸酯 contains 150-250 ppm MEHQ as inhibitor, 95% | Sigma-Aldrich [sigmaaldrich.com]

- 10. This compound – scipoly.com [scipoly.com]

- 11. This compound CAS#: 1189-08-8 [amp.chemicalbook.com]

- 12. 1,3-butane diol dimethacrylate, 1189-08-8 [thegoodscentscompany.com]

- 13. 1,3-butanediol-dimethacrylate Ingredient Allergy Safety Information [skinsafeproducts.com]

- 14. parchem.com [parchem.com]

- 15. echemi.com [echemi.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Synthesis and Purification of 1,3-Butanediol Dimethacrylate

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of 1,3-Butanediol dimethacrylate (1,3-BDDMA), a difunctional monomer widely utilized in the formulation of dental resins, adhesives, coatings, and other polymeric materials. This document details the prevalent synthesis methodologies, specifically direct esterification and transesterification, offering step-by-step laboratory protocols. Furthermore, it outlines a systematic approach to the purification of the crude product to achieve the high purity necessary for specialized applications. The guide incorporates insights into the rationale behind experimental choices, analytical techniques for quality control, and safety considerations.

Introduction: The Role and Importance of this compound

This compound (CAS No. 1189-08-8) is a key crosslinking agent in free-radical polymerization. Its molecular structure, featuring two terminal methacrylate groups separated by a flexible four-carbon chain with a methyl branch, imparts a unique combination of properties to the resulting polymers.[1][2] When polymerized, 1,3-BDDMA forms a rigid, three-dimensional network, enhancing the mechanical strength, thermal stability, and chemical resistance of the material. Its relatively low viscosity makes it a valuable reactive diluent, capable of reducing the viscosity of highly viscous resin formulations to improve handling and processing characteristics.

The synthesis of high-purity 1,3-BDDMA is paramount. Impurities such as mono-methacrylate, unreacted 1,3-butanediol, or residual catalyst can significantly compromise the performance of the final polymer, leading to incomplete curing, reduced mechanical properties, and potential long-term degradation. This guide provides the necessary framework for researchers and professionals to synthesize and purify 1,3-BDDMA to a standard suitable for demanding applications.

Synthesis Methodologies

The synthesis of 1,3-BDDMA is primarily achieved through two well-established chemical routes: direct esterification of 1,3-butanediol with methacrylic acid and transesterification of an alkyl methacrylate (typically methyl methacrylate) with 1,3-butanediol.[3][4] The choice between these methods often depends on factors such as the availability of starting materials, desired purity, and reaction scale.

Direct Esterification

Direct esterification involves the reaction of 1,3-butanediol with two equivalents of methacrylic acid in the presence of an acid catalyst. This is an equilibrium-controlled reaction where the removal of water is crucial to drive the reaction towards the formation of the diester product.

Reaction Scheme:

2 CH₂(C(CH₃))COOCH₃ + HOCH₂(CH₂)CH(OH)CH₃ ⇌ CH₂(C(CH₃))COOCH₂(CH₂)CH(OOC(CH₃)C=CH₂)CH₃ + 2 CH₃OH

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3-Butylene glycol dimethacrylate [webbook.nist.gov]

- 3. AU2008271500B2 - Method for producing butanediol dimethacrylates - Google Patents [patents.google.com]

- 4. US6838515B2 - Process for the preparation of esters of (meth)acrylic acid - Google Patents [patents.google.com]

An In-Depth Technical Guide to 1,3-Butanediol Dimethacrylate (CAS 1189-08-8): Properties, Synthesis, and Applications in Advanced Materials

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Butanediol dimethacrylate (BGDMA), identified by CAS number 1189-08-8, is a difunctional methacrylate monomer that plays a critical role as a crosslinking agent in the development of a wide array of polymeric materials. Its unique molecular structure imparts a balance of properties that are highly valued in fields ranging from restorative dentistry to advanced drug delivery systems. This technical guide provides a comprehensive overview of BGDMA, including its physicochemical properties, synthesis methodologies, polymerization behavior, and key applications, with a focus on providing actionable insights for researchers and developers in the chemical and biomedical sciences.

Physicochemical Properties of this compound

Understanding the fundamental properties of BGDMA is essential for its effective application. As a low-viscosity dimethacrylate monomer, it is particularly useful as a reactive diluent in highly viscous resin systems, enhancing handling characteristics without significantly compromising the mechanical properties of the final cured polymer.[1]

| Property | Value | Source |

| CAS Number | 1189-08-8 | [2] |

| Molecular Formula | C₁₂H₁₈O₄ | [2] |

| Molecular Weight | 226.27 g/mol | [2] |

| Appearance | Colorless liquid | [] |

| Density | 1.01 g/mL at 25 °C | |

| Boiling Point | 290 °C | |

| Refractive Index | n20/D 1.452 | |

| IUPAC Name | 3-(2-methylprop-2-enoyloxy)butyl 2-methylprop-2-enoate | [2] |

BGDMA is typically supplied with an inhibitor, such as hydroquinone monomethyl ether (MEHQ), to prevent premature polymerization during storage. It is crucial to be aware of the inhibitor type and concentration, as it can influence polymerization kinetics.

Synthesis of this compound

The synthesis of BGDMA is primarily achieved through two main routes: direct esterification of 1,3-butanediol with methacrylic acid or transesterification of a methacrylate ester (commonly methyl methacrylate) with 1,3-butanediol.

Transesterification Route

Transesterification is a widely used industrial method for producing BGDMA. This process involves the reaction of 1,3-butanediol with an excess of a methacrylate ester in the presence of a catalyst. The equilibrium is driven towards the product side by removing the alcohol byproduct (e.g., methanol) via distillation.[4][5]

A patented method describes the use of a catalyst combination comprising at least one lithium compound and at least one calcium compound (e.g., oxides, hydroxides, alkoxides, or carboxylates).[4][5] This catalyst system is reported to be cost-effective and yields high-purity BGDMA.[4][5]

Experimental Protocol: Laboratory-Scale Transesterification Synthesis of this compound

Disclaimer: This protocol is a general guideline and should be adapted and optimized based on laboratory conditions and safety assessments.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a distillation head, combine 1,3-butanediol and a molar excess of methyl methacrylate.

-

Catalyst Addition: Introduce a catalytic amount of a suitable transesterification catalyst, such as a mixture of lithium and calcium oxides.

-

Inhibitor: Add a polymerization inhibitor (e.g., MEHQ) to the reaction mixture to prevent premature polymerization.

-

Reaction Execution: Heat the mixture to reflux. The lower-boiling methanol, formed as a byproduct, is continuously removed by distillation, driving the reaction to completion.

-

Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC) to track the disappearance of the starting materials and the formation of the product.

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the catalyst with a weak acid.

-

Wash the organic phase with water or brine to remove any water-soluble impurities.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

-

Filter to remove the drying agent.

-

Purify the crude product by vacuum distillation to obtain pure this compound.[6]

-

Direct Esterification Route

Direct esterification involves the reaction of 1,3-butanediol with methacrylic acid, typically in the presence of an acid catalyst and a polymerization inhibitor.[6] An entraining solvent like toluene or cyclohexane is often used to azeotropically remove the water formed during the reaction, thereby driving the equilibrium towards the formation of the diester.[6]

Diagram of Synthesis Routes for this compound

Caption: Primary synthesis routes for this compound.

Polymerization and Network Formation

BGDMA undergoes free-radical polymerization, a chain-growth process initiated by free radicals generated from photoinitiators (under UV or visible light) or thermal initiators. The two methacrylate groups on each BGDMA molecule allow for the formation of a highly crosslinked three-dimensional polymer network.

The polymerization process consists of three main stages:

-

Initiation: The initiator molecule decomposes to form free radicals, which then react with a BGDMA monomer to create an active center.

-

Propagation: The active monomer radical rapidly adds to other BGDMA molecules, leading to the growth of polymer chains.

-

Termination: The growth of polymer chains is terminated by the combination or disproportionation of two radical chain ends.

The structure of the resulting polymer network, and consequently its properties, is influenced by the structure of the dimethacrylate monomer.[7] The flexibility of the butanediol chain in BGDMA can influence the mobility of the polymerizing system and the final crosslink density, which in turn affects the mechanical properties of the cured material.[1]

Diagram of Free-Radical Polymerization of BGDMA

Caption: Schematic of the free-radical polymerization process of BGDMA.

Applications in Dental Composites

One of the most significant applications of BGDMA is in the formulation of resin-based dental composites. It is often used as a comonomer with other dimethacrylates, such as bisphenol A-glycidyl methacrylate (Bis-GMA) and urethane dimethacrylate (UDMA).[] The high viscosity of monomers like Bis-GMA necessitates the use of a lower viscosity reactive diluent to achieve a workable paste consistency and allow for high filler loading.[7]

BGDMA's role in dental composites is multifaceted:

-

Viscosity Control: Its low viscosity reduces the overall viscosity of the resin matrix, improving handling and enabling higher filler content for enhanced mechanical properties.

-

Crosslinking: As a difunctional monomer, BGDMA contributes to the formation of a densely crosslinked polymer network upon curing. This high crosslink density is crucial for the mechanical strength, wear resistance, and chemical stability of the dental restoration.[7]

-

Mechanical Properties: The flexibility of the butanediol backbone in BGDMA can influence the toughness and shrinkage stress of the final composite. A more flexible crosslinker can help to mitigate polymerization shrinkage stress, which is a major cause of failure in dental restorations.[8]

Experimental Protocol: Formulation of an Experimental Dental Composite

Disclaimer: This is a simplified, illustrative protocol. The formulation of dental composites is a complex process requiring specialized equipment and adherence to safety standards.

-

Resin Matrix Preparation: In a light-proof container, blend BGDMA with other dimethacrylate monomers (e.g., Bis-GMA, UDMA) in the desired weight ratio.

-

Initiator System Addition: Add a photoinitiator system, such as camphorquinone and an amine co-initiator, to the resin mixture and dissolve completely.

-

Filler Incorporation: Gradually add silanized inorganic filler particles (e.g., silica, glass) to the resin matrix while mixing thoroughly to ensure a homogenous dispersion. This is often done using a high-shear mixer.

-

Degassing: Place the composite paste in a vacuum chamber to remove any entrapped air bubbles.

-

Curing: The composite paste can then be placed in a mold and light-cured using a dental curing light at the appropriate wavelength and intensity.

-

Characterization: The cured composite can be subjected to various tests to evaluate its mechanical properties (e.g., flexural strength, hardness), degree of conversion, and water sorption.

Applications in Drug Delivery and Tissue Engineering

The ability of BGDMA to form crosslinked hydrogels makes it a valuable material for biomedical applications, including controlled drug delivery and tissue engineering. Hydrogels are three-dimensional, water-swollen polymer networks that can encapsulate and release therapeutic agents.[9]

In drug delivery systems, BGDMA can be copolymerized with hydrophilic monomers to create hydrogels with tunable properties. The crosslink density, which can be controlled by the concentration of BGDMA, influences the mesh size of the hydrogel network. This, in turn, governs the diffusion and release rate of encapsulated drugs.[9]

For tissue engineering, BGDMA-based hydrogels can serve as scaffolds that provide mechanical support and a hydrated environment for cell growth and tissue regeneration. The biocompatibility of these materials is a critical consideration, and research is ongoing to optimize their formulations for specific biological applications.

Experimental Protocol: Preparation of a BGDMA-Based Hydrogel for Drug Loading

Disclaimer: This protocol is a general guideline and requires optimization for specific drugs and applications. Aseptic techniques are necessary for biomedical applications.

-

Pre-polymer Solution: Prepare a solution containing a hydrophilic monomer (e.g., 2-hydroxyethyl methacrylate, HEMA), BGDMA as the crosslinker, a photoinitiator, and the drug to be encapsulated in a suitable solvent (e.g., water or a water/ethanol mixture).

-

Molding: Pipette the pre-polymer solution into a mold of the desired shape (e.g., between two glass plates with a spacer).

-

Photopolymerization: Expose the mold to UV light for a specified time to initiate polymerization and form the hydrogel.

-

Washing: Remove the hydrogel from the mold and wash it extensively with a suitable buffer solution to remove any unreacted monomers and non-encapsulated drug.

-

Characterization:

-

Swelling Ratio: Determine the water uptake capacity of the hydrogel.

-

Drug Loading and Encapsulation Efficiency: Quantify the amount of drug successfully encapsulated within the hydrogel.

-

In Vitro Drug Release: Monitor the release of the drug from the hydrogel over time in a physiologically relevant medium.

-

Biocompatibility and Safety Considerations

As with all methacrylate-based monomers, the biocompatibility of BGDMA is a key concern, particularly in biomedical applications. The primary toxicological issue arises from the leaching of unreacted monomers from the polymerized material. Incomplete polymerization can leave residual monomers that may diffuse into the surrounding biological environment.[10][11]

-

Cytotoxicity: Studies on various methacrylate monomers have shown that they can be cytotoxic in vitro, with the potential to cause cell damage.[10] The cytotoxicity is often dose-dependent.

-

Allergic Reactions: Methacrylates are known to be contact allergens, and exposure can lead to skin sensitization in susceptible individuals.[9]

The extent of monomer leaching is dependent on several factors, including the degree of conversion during polymerization and the surrounding environment.[11] Therefore, optimizing the curing process to maximize the degree of conversion is crucial for minimizing the potential for adverse biological effects. Further research is needed to fully elucidate the specific toxicological profile of BGDMA and its degradation products.

Conclusion

This compound is a versatile and important crosslinking monomer with a well-established role in dental materials and growing potential in the biomedical field. Its low viscosity, ability to form highly crosslinked networks, and the influence of its flexible backbone on polymer properties make it a valuable tool for material scientists and engineers. For researchers and drug development professionals, BGDMA offers opportunities to design and fabricate advanced materials for applications such as controlled drug release and tissue engineering. A thorough understanding of its synthesis, polymerization behavior, and biocompatibility is essential for harnessing its full potential and developing safe and effective new technologies.

References

- BenchChem. (n.d.). A Guide to the Laboratory Synthesis and Purification of 1,4-Butanediol Dimethacrylate.

- Google Patents. (n.d.). AU2008271500B2 - Method for producing butanediol dimethacrylates.

- Google Patents. (n.d.). KR101522743B1 - Method for producing butanediol dimethacrylates.

- StudySmarter. (n.d.). Free radical polymerization: mechanism and kinetics.

- Harorli, O. T., Bayındır, Y. Z., Altunkaynak, Z., & Tatar, A. (2009). Cytotoxic effects of TEGDMA on THP-1 cells in vitro. Medicina oral, patologia oral y cirugia bucal, 14(9), E489–E493.

-

Stansbury, J. W. (2012). Dimethacrylate network formation and polymer property evolution as determined by the selection of monomers and curing conditions. Dental materials : official publication of the Academy of Dental Materials, 28(1), 13–22. [Link]

- Anquan Chemical Co., Ltd. (2023, February 16). How to prepare 1,3-butanediol.

-

Par, M., Repusic, I., Skenderovic, H., Tarle, Z., & Marovic, D. (2019). Resin based restorative dental materials: characteristics and future perspectives. Acta bio-medica : Atenei Parmensis, 90(5-S), 52–63. [Link]

- Zhejiang University. (2015, March). FREE RADICAL POLYMERIZATION.

-

Hartmann, L., Felzmann, T., & Ritter, H. (2013). Direct Access to Functional (Meth)acrylate Copolymers through Transesterification with Lithium Alkoxides. Macromolecular rapid communications, 34(15), 1203–1208. [Link]

- Santa Cruz Biotechnology. (n.d.). This compound.

- Bowman, C. N., & Kloxin, C. J. (2017).

- Google Patents. (n.d.). CN109422624B - Preparation method of 1, 3-butanediol.

- Google Patents. (n.d.). WO2001087276A1 - Hydrogel composition for transdermal drug delivery.

- Sigma-Aldrich. (n.d.). This compound.

-

Nocca, G., Martorana, G. E., De Sole, P., De Palma, F., Callà, C., Corsale, P., Antenucci, M., Gambarini, G., & Chimenti, C. (2009). Effects of 1,4-butanediol dimethacrylate and urethane dimethacrylate on HL-60 cell metabolism. International endodontic journal, 42(2), 175–182. [Link]

- Koyon. (2025, December 29). How does 1,3 - butanediol affect the mechanical properties of polymers?

- Klarić, E., Rakić, M., Ristić, M., Galić, N., & Pandurić, V. (2023). Detection of Leachable Components from Conventional and Dental Bulk-Fill Resin Composites (High and Low Viscosity). FULIR.

- Santa Cruz Biotechnology. (n.d.). This compound Safety Data Sheet.

-

de Caires, S., Thiberge, S. Y., & DeForest, C. A. (2024). Protocol for the synthesis and activation of hydrogels with photocaged oligonucleotides. STAR protocols, 5(1), 102830. [Link]

-

Ferracane, J. L. (1994). Elution of leachable components from composites. Journal of oral rehabilitation, 21(4), 441–452. [Link]

- Uemura, K., & Doi, M. (2021). Effects of Primary Structure of Reactive Polymers on Network Structure and Mechanical Properties of Gels.

-

Michelsen, V. B., Lygre, H., Skålevik, R., Tveit, A. B., & Solheim, E. (2000). Organic leachables from polymer-based dental filling materials. European journal of oral sciences, 108(3), 251–256. [Link]

- Podgórski, M., & Stansbury, J. W. (2018). Structure–property relationships in photopolymerizable polymer networks: Effect of composition on the crosslinked structure and resulting thermomechanical properties of a (meth)acrylate‐based system. Journal of Polymer Science Part B: Polymer Physics, 56(17), 1175-1185.

- PubChem. (n.d.). 1,3-Butyleneglycol dimethacrylate.

- Fisher Scientific. (n.d.). This compound (stabilized with MEHQ) 98.0+%, TCI America.

- Hua, S. (2019). Controlled Drug Delivery Systems: Current Status and Future Directions. Journal of pharmaceutical sciences, 108(9), 2815-2824.

- Basak, P., & Kumar, A. (2023). Fundamentals Applications of Controlled Release Drug Delivery.

-

Pawłowska, E., Krawczyk, J., Szczepocka, E., & Poplawski, T. (2018). Independent and combined cytotoxicity and genotoxicity of triethylene glycol dimethacrylate and urethane dimethacrylate. PloS one, 13(5), e0196960. [Link]

- The Pharma Innovation. (n.d.). Controlled Release Drug Delivery Systems.

-

Geue, T., G'Briew, O., & Gaan, S. (2017). Transparent Low Molecular Weight Poly(Ethylene Glycol) Diacrylate-Based Hydrogels as Film Media for Photoswitchable Drugs. Polymers, 9(11), 621. [Link]

- Jee, C., Matsumoto, H., Horiuchi, T., Liu, Z., Wang, Z., Kakeru, O., Kojio, K., Nagao, M., & Miura, Y. (2025). Preparation of 4D hydrogels with PET-RAFT and orthogonal photo-reactions. RSC Applied Polymers, 3, 156-162.

-

d'Angelo, I., Tirino, P., Vigliotta, G., & Di Meo, C. (2023). Thiol-Ene Photo-Click Hydrogels with Tunable Mechanical Properties Resulting from the Exposure of Different -Ene Moieties through a Green Chemistry. Polymers, 15(13), 2865. [Link]

- Rydholm, A., & Anseth, K. S. (2008). Mixed Mode Thiol−Acrylate Photopolymerizations for the Synthesis of PEG−Peptide Hydrogels. Macromolecules, 41(16), 6038-6045.

Sources

- 1. Dimethacrylate network formation and polymer property evolution as determined by the selection of monomers and curing conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,3-Butyleneglycol dimethacrylate | C12H18O4 | CID 70916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. AU2008271500B2 - Method for producing butanediol dimethacrylates - Google Patents [patents.google.com]

- 5. KR101522743B1 - Method for producing butanediol dimethacrylates - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Dimethacrylate network formation and polymer property evolution as determined by the selection of monomers and curing conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,3-Butylene glycol dimethacrylate [webbook.nist.gov]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. researchgate.net [researchgate.net]

- 11. Elution of leachable components from composites - PubMed [pubmed.ncbi.nlm.nih.gov]

1,3-Butanediol dimethacrylate molecular weight and formula

An In-Depth Technical Guide to 1,3-Butanediol Dimethacrylate (BDDMA): Properties, Synthesis, and Applications

Introduction

This compound (BDDMA) is a difunctional aliphatic monomer that holds a significant position in the field of polymer science and material engineering. Its unique molecular structure, featuring two methacrylate groups separated by a short, flexible butanediol backbone, imparts a valuable combination of rapid curing, high crosslink density, and excellent mechanical strength to the resulting polymers[1]. For researchers, scientists, and drug development professionals, BDDMA is not merely a chemical reagent but a versatile building block for creating sophisticated materials, from durable dental composites to advanced hydrogels for controlled drug release. This guide provides a comprehensive overview of its core properties, synthesis, polymerization mechanisms, and critical applications, grounded in established scientific principles.

Part 1: Core Molecular and Physical Properties

A thorough understanding of a monomer's fundamental characteristics is paramount before its inclusion in any formulation or synthesis protocol. This compound is identified by the CAS Number 1189-08-8[2][3][4].

Molecular Identity and Structure

The molecular formula of this compound is C₁₂H₁₈O₄ [2][3][4][5][6]. This composition corresponds to a molecular weight of 226.27 g/mol [2][3][4][5][6][7]. The IUPAC name for the compound is 3-(2-methylprop-2-enoyloxy)butyl 2-methylprop-2-enoate[4]. Its structure consists of a 1,3-butanediol core esterified with two methacrylate units.

Diagram: Chemical Structure of this compound

Caption: 2D representation of the 1,3-BDDMA molecule.

Physicochemical Data

The quantitative properties of BDDMA are essential for its practical application in experimental and industrial settings. These values dictate storage conditions, processing parameters, and its behavior in solvent systems.

| Property | Value | Source(s) |

| CAS Number | 1189-08-8 | [2][3][4] |

| Molecular Formula | C₁₂H₁₈O₄ | [2][3][4][5][6] |

| Molecular Weight | 226.27 g/mol | [2][3][4][5][6][7] |

| Appearance | Colorless to pale yellow liquid | [8][9] |

| Density | ~1.01 g/mL at 25 °C | [2][7][10] |

| Boiling Point | 290 °C | [2][10] |

| Refractive Index (n²⁰/D) | ~1.456 | [2][10] |

| Flash Point | >110 °C (>230 °F) | [2][11] |

| Synonyms | 1,3-Butylene dimethacrylate, 1,3-Butyleneglycol dimethacrylate | [3] |

It is critical to note that commercial preparations of BDDMA typically contain an inhibitor, such as Monomethyl ether hydroquinone (MEHQ), at concentrations of 150-250 ppm to prevent spontaneous polymerization during storage[3].

Part 2: Synthesis and Mechanism

The most common and industrially scalable method for producing BDDMA is through the transesterification of 1,3-butanediol with an ester of methacrylic acid, such as methyl methacrylate (MMA)[12]. This method is often preferred over direct esterification with methacrylic acid due to more favorable reaction equilibria and milder conditions.

Synthesis Workflow

The reaction involves the exchange of the alcohol moiety of the methacrylate ester with 1,3-butanediol. The choice of catalyst is crucial for achieving high yield and purity, as side reactions like Michael addition can occur with standard acid or base catalysts[12]. Modern patented processes utilize a combination of lithium and calcium compounds, which have been shown to provide high yields while being more cost-effective and easier to remove than previous catalyst systems[12].

Diagram: BDDMA Synthesis via Transesterification

Caption: Generalized workflow for the synthesis of BDDMA.

Generalized Laboratory Synthesis Protocol

This protocol is a conceptual illustration based on the principles of transesterification[12].

-

Reactor Setup: A glass reactor is equipped with a mechanical stirrer, a thermometer, a reflux condenser, and a distillation head (e.g., a Dean-Stark apparatus) to remove the methanol byproduct. The system is purged with dry air or nitrogen.

-

Charging Reactants: Charge the reactor with 1,3-butanediol, a molar excess of methyl methacrylate (e.g., 2.5 to 3 equivalents), and the polymerization inhibitor.

-

Catalyst Addition: Introduce the catalyst system. A combination of lithium and calcium compounds, such as their oxides or hydroxides, is added to the mixture[12]. The causality for this choice lies in its high efficiency and the reduction of unwanted side reactions.

-

Reaction Execution: Heat the mixture to reflux (typically 100-120 °C). The methanol byproduct, having a lower boiling point than the other components, will distill off, driving the reaction toward the product side. Monitor the reaction progress by tracking the amount of methanol collected.

-

Work-up and Purification: Once the reaction is complete (indicated by the cessation of methanol production), cool the mixture. The catalyst can be neutralized and removed via filtration. The excess methyl methacrylate is then removed by vacuum distillation.

-

Final Product: The resulting crude BDDMA is purified by vacuum distillation to yield a clear, colorless liquid. The final product should be stored with an appropriate concentration of inhibitor in a cool, dark place.

Part 3: Polymerization and Network Formation

The utility of BDDMA stems from its ability to polymerize and form a rigid, three-dimensional crosslinked network. This process is typically initiated by free radicals generated from thermal initiators (e.g., peroxides) or, more commonly in dental and biomedical applications, by photoinitiators activated by visible or UV light.

Mechanism of Free-Radical Polymerization

-

Initiation: A free radical (R•) is generated from an initiator molecule. This radical attacks the carbon-carbon double bond of one of the methacrylate groups on a BDDMA molecule, forming a new radical adduct.

-

Propagation: The newly formed radical reacts with another BDDMA molecule, propagating the polymer chain.

-

Crosslinking: Crucially, because each BDDMA monomer has a second methacrylate group, a growing polymer chain can react with a methacrylate group on another polymer chain. This step, known as crosslinking, connects the linear chains into a single, covalently bonded network. The high density of these crosslinks is responsible for the material's enhanced mechanical properties, such as hardness and chemical resistance[1].

Diagram: BDDMA Free-Radical Crosslinking Polymerization

Sources

- 1. polysciences.com [polysciences.com]

- 2. jnfuturechemical.com [jnfuturechemical.com]

- 3. scbt.com [scbt.com]

- 4. 1,3-Butyleneglycol dimethacrylate | C12H18O4 | CID 70916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound(1189-08-8) IR Spectrum [chemicalbook.com]

- 6. 1,3-Butylene glycol dimethacrylate [webbook.nist.gov]

- 7. This compound – scipoly.com [scipoly.com]

- 8. Buy this compound | 1189-08-8 [smolecule.com]

- 9. What is this compound - Properties & Specifications [ascent-acrylate.com]

- 10. This compound | 1189-08-8 [chemicalbook.com]

- 11. 1,3-butane diol dimethacrylate, 1189-08-8 [thegoodscentscompany.com]

- 12. AU2008271500B2 - Method for producing butanediol dimethacrylates - Google Patents [patents.google.com]

A Spectroscopic Guide to 1,3-Butanediol Dimethacrylate: Unveiling Molecular Structure Through NMR, IR, and Mass Spectrometry

This technical guide provides an in-depth analysis of the spectroscopic data for 1,3-Butanediol dimethacrylate (BGDMA), a key monomer in polymer chemistry. Aimed at researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, crucial for the unequivocal identification and characterization of this compound. Understanding the spectroscopic signature of BGDMA is paramount for quality control, reaction monitoring, and the development of novel polymeric materials.

Introduction to this compound and its Spectroscopic Importance

This compound (CAS No: 1189-08-8) is a difunctional methacrylate monomer characterized by the presence of two methacrylate groups linked by a 1,3-butanediol spacer.[1][2] This structure imparts specific properties to the resulting polymers, such as cross-linking density, mechanical strength, and thermal stability. Accurate and comprehensive characterization of the monomer is a prerequisite for ensuring the desired performance of the final material. Spectroscopic techniques provide a powerful and non-destructive means to confirm the chemical structure and purity of this compound. This guide will delve into the core spectroscopic techniques used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Look at the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the carbon-hydrogen framework of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

High-resolution ¹H and ¹³C NMR spectra of this compound are typically acquired using a high-field NMR spectrometer (e.g., 400 MHz or higher). The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. Standard pulse programs are employed for both ¹H and ¹³C acquisitions. For ¹³C NMR, techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons in the molecule. The interpretation of these signals, including their chemical shift (δ), multiplicity, and integration, allows for a complete assignment of the proton environment.[3]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| =CH₂ (vinylic) | ~6.1 and ~5.5 | s | 2H |

| -O-CH- | ~5.0 | m | 1H |

| -O-CH₂- | ~4.2 | t | 2H |

| -CH₂- (butane backbone) | ~2.0 | q | 2H |

| -C-CH₃ (methacrylate) | ~1.9 | s | 6H |

| -CH-CH₃ (butane backbone) | ~1.3 | d | 3H |

Causality Behind the Chemical Shifts: The downfield chemical shifts of the vinylic protons (~6.1 and ~5.5 ppm) are due to the deshielding effect of the adjacent carbonyl group and the double bond. The protons on the carbons attached to the oxygen atoms (-O-CH- and -O-CH₂-) are also shifted downfield (~5.0 and ~4.2 ppm) due to the electronegativity of oxygen. The methyl protons of the methacrylate groups appear as a sharp singlet around 1.9 ppm, while the methyl protons on the butane backbone are a doublet at approximately 1.3 ppm, coupled to the adjacent methine proton.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information on the carbon framework of this compound.[4][5]

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (carbonyl) | ~167 |

| C=CH₂ (vinylic) | ~136 |

| =CH₂ (vinylic) | ~125 |

| -O-CH- | ~68 |

| -O-CH₂- | ~62 |

| -CH₂- (butane backbone) | ~35 |

| -C-CH₃ (methacrylate) | ~18 |

| -CH-CH₃ (butane backbone) | ~20 |

Expert Interpretation: The carbonyl carbons of the ester groups resonate at a characteristic downfield position (~167 ppm). The sp² hybridized carbons of the vinyl groups are observed in the ~125-136 ppm region. The sp³ hybridized carbons of the butanediol backbone attached to oxygen appear in the ~62-68 ppm range, while the remaining aliphatic carbons are found further upfield.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Experimental Methodology: Attenuated Total Reflectance (ATR)-FTIR

A small amount of the liquid this compound sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. The spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

Interpretation of the IR Spectrum

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.[2][6]

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| C=O stretch (ester) | ~1720 | Strong |

| C=C stretch (alkene) | ~1640 | Medium |

| C-O stretch (ester) | ~1160 | Strong |

| =C-H bend (alkene) | ~940 | Medium |

| C-H stretch (alkane) | ~2960 | Medium-Strong |

Insight into Vibrational Modes: The most prominent peak in the spectrum is the strong absorption around 1720 cm⁻¹, which is indicative of the C=O stretching vibration of the ester functional groups. The presence of the carbon-carbon double bonds is confirmed by the absorption at ~1640 cm⁻¹. The strong band at ~1160 cm⁻¹ is attributed to the C-O stretching vibrations of the ester linkage.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol: Electron Ionization (EI)-MS

The mass spectrum of this compound is typically obtained using an electron ionization (EI) source coupled with a mass analyzer (e.g., a quadrupole or time-of-flight). In EI, high-energy electrons bombard the sample molecules, causing ionization and fragmentation.

Analysis of the Mass Spectrum

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (226.27 g/mol ), although it may be weak or absent in EI-MS due to extensive fragmentation.[1][7] The fragmentation pattern provides valuable structural information.

Expected Key Fragments:

-

m/z = 69: This is often a base peak and corresponds to the methacryloyl cation [CH₂=C(CH₃)CO]⁺.

-

m/z = 113: This fragment arises from the loss of a methacryloyloxy group.

-

m/z = 157: This corresponds to the loss of a C₄H₉O group.

Mechanistic Insight into Fragmentation: The fragmentation of this compound under EI conditions is driven by the cleavage of the ester bonds and the butanediol backbone. The stability of the methacryloyl cation contributes to its high abundance in the mass spectrum.

Integrated Spectroscopic Analysis: A Holistic Approach

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. The information obtained from NMR, IR, and MS is complementary and, when combined, provides an unambiguous confirmation of the structure of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

This guide has provided a comprehensive overview of the spectroscopic characterization of this compound using NMR, IR, and Mass Spectrometry. The detailed interpretation of the spectral data, grounded in the fundamental principles of each technique, serves as a valuable resource for scientists and researchers. By following the methodologies and understanding the spectral signatures outlined herein, one can confidently identify and assess the quality of this important monomer, ensuring the integrity and performance of downstream applications in polymer science and materials development.

References

-

SpectraBase. This compound - Optional[13C NMR] - Spectrum. [Link]

-

PubChem. 1,3-Butyleneglycol dimethacrylate | C12H18O4. [Link]

-

PubChem. Butanediol dimethacrylate | C12H18O4. [Link]

-

NIST WebBook. 1,3-Butylene glycol dimethacrylate. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0031320). [Link]

-

SpectraBase. 1,3-Butanediol diacrylate - Optional[FTIR] - Spectrum. [Link]

-

NIST WebBook. 1,3-Butylene glycol dimethacrylate - Mass spectrum (electron ionization). [Link]

Sources

- 1. 1,3-Butyleneglycol dimethacrylate | C12H18O4 | CID 70916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3-Butylene glycol dimethacrylate [webbook.nist.gov]

- 3. This compound(1189-08-8) 1H NMR spectrum [chemicalbook.com]

- 4. This compound(1189-08-8) 13C NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. This compound(1189-08-8) IR Spectrum [chemicalbook.com]

- 7. 1,3-Butylene glycol dimethacrylate [webbook.nist.gov]

Physical properties of 1,3-Butanediol dimethacrylate (boiling point, density)

An In-Depth Technical Guide to the Physical Properties of 1,3-Butanediol Dimethacrylate

For professionals in research, development, and material science, a precise understanding of a chemical's physical properties is fundamental. This guide offers a detailed examination of this compound (BGDMA), focusing on its boiling point and density. As a difunctional methacrylate monomer, BGDMA is a critical component in the synthesis of polymers for dental composites, adhesives, and coatings, where its physical characteristics directly influence the performance and processing of the final materials.[1][2][3]

Core Physical Properties of this compound

The boiling point and density are critical parameters for handling, processing, and storage of this compound. These properties are intrinsic to its molecular structure and dictate its behavior under various conditions.

| Physical Property | Value | Conditions |

| Boiling Point | 290 °C | At atmospheric pressure (lit.)[4][5][6][7][8][9] |

| 110 °C | At 3 mm Hg[10] | |

| Density | 1.01 g/mL | At 25 °C (lit.)[4][6][7] |

| 1.011 g/mL | At 25 °C/15.6 °C[10] |

The significant difference in the reported boiling points highlights a crucial experimental consideration. The value of 290 °C represents the boiling point at standard atmospheric pressure.[4][5][6][7][8][9] However, for high molecular weight organic compounds like BGDMA, heating to such high temperatures can risk thermal decomposition. Therefore, vacuum distillation is often employed to lower the boiling point to a more manageable and safer temperature, in this case, 110 °C at a pressure of 3 mm Hg.[10] This technique is essential for purification without compromising the chemical's integrity.

The density, approximately 1.01 g/mL at 25 °C, indicates that it is slightly denser than water.[4][6][7] This is a key parameter for calculations related to formulation, mixing, and fluid dynamics in various applications.

Experimental Determination of Physical Properties

To ensure the quality and consistency of this compound for research and manufacturing, its physical properties must be accurately determined. The following protocols outline standard laboratory procedures for measuring boiling point and density.

Methodology for Boiling Point Determination (Atmospheric Pressure)

The determination of a liquid's boiling point is a fundamental technique to assess its purity. The following method utilizes a standard distillation apparatus.

Protocol:

-

Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask. Ensure all glassware is clean and dry.

-

Sample Preparation: Place a small volume (e.g., 10-15 mL) of this compound into the round-bottom flask. Add a few boiling chips to ensure smooth boiling and prevent bumping. The rationale here is to provide nucleation sites for bubbles to form, avoiding superheating and sudden, violent boiling.

-

Thermometer Placement: Position the thermometer in the distillation head so that the top of the mercury bulb is level with the bottom of the side-arm leading to the condenser. This placement is critical for accurately measuring the temperature of the vapor that is in thermal equilibrium with the boiling liquid.

-

Heating: Begin to gently and uniformly heat the flask using a heating mantle. A slow heating rate is crucial to allow for the establishment of thermal equilibrium between the liquid and vapor phases.

-

Observation and Recording: Record the temperature at which a steady stream of distillate is collected in the receiving flask. This constant temperature is the boiling point of the liquid. A stable boiling point over the course of the distillation is indicative of a pure substance.

Methodology for Density Determination

Density is a measure of mass per unit volume and is another important indicator of a substance's identity and purity. The use of a pycnometer, or specific gravity bottle, provides a highly accurate method for this determination.

Protocol:

-

Pycnometer Preparation: Thoroughly clean and dry a pycnometer of a known volume. Weigh the empty, dry pycnometer on an analytical balance and record its mass (m1).

-

Filling with Sample: Fill the pycnometer with this compound, ensuring no air bubbles are trapped. Insert the stopper and allow any excess liquid to overflow. Carefully wipe the outside of the pycnometer dry.

-

Weighing the Filled Pycnometer: Weigh the pycnometer containing the BGDMA and record the mass (m2).

-

Temperature Control: It is crucial to perform all measurements at a constant, recorded temperature (e.g., 25 °C), as density is temperature-dependent. A water bath can be used to maintain a stable temperature.

-

Calculation: The density (ρ) is calculated using the following formula: ρ = (m2 - m1) / V Where:

-

m1 = mass of the empty pycnometer

-

m2 = mass of the pycnometer filled with the sample

-

V = volume of the pycnometer

-

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedures for determining the boiling point and density of this compound.

Caption: Workflow for determining the boiling point and density of this compound.

Conclusion

The physical properties of this compound, particularly its boiling point and density, are foundational to its application in polymer science and materials development. An accurate determination and understanding of these characteristics are paramount for ensuring process control, product quality, and safety. The methodologies described provide a framework for the reliable characterization of this important monomer, enabling researchers and professionals to utilize it to its full potential in their respective fields.

References

-

The Good Scents Company. (n.d.). 1,3-butane diol dimethacrylate. Retrieved from [Link]

-

Jinan Future chemical Co.,Ltd. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Butanediol dimethacrylate. Retrieved from [Link]

-

SkinSAFE. (n.d.). 1,3-butanediol-dimethacrylate Ingredient Allergy Safety Information. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Butyleneglycol dimethacrylate. Retrieved from [Link]

Sources

- 1. 1,3-butane diol dimethacrylate, 1189-08-8 [thegoodscentscompany.com]

- 2. 1,3-butanediol-dimethacrylate Ingredient Allergy Safety Information [skinsafeproducts.com]

- 3. polysciences.com [polysciences.com]

- 4. This compound CAS#: 1189-08-8 [amp.chemicalbook.com]

- 5. This compound | 1189-08-8 [chemicalbook.com]

- 6. jnfuturechemical.com [jnfuturechemical.com]

- 7. 1,3-ブタンジオールジメタクリラート contains 150-250 ppm MEHQ as inhibitor, 95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound | 1189-08-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. This compound (stabilized with MEHQ) 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 10. Butanediol dimethacrylate | C12H18O4 | CID 16387 - PubChem [pubchem.ncbi.nlm.nih.gov]

Health and safety considerations for 1,3-Butanediol dimethacrylate

Dispose of waste 1,3-BGDMA and contaminated materials (e.g., gloves, wipes) as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain. [10][11]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Caption: Decision-making guide for immediate response to common laboratory emergencies.

-

Skin Contact: Immediately remove all contaminated clothing. [3]Flush the affected skin area with copious amounts of running water and soap. [3][8]Seek medical attention if irritation or a rash develops.

-

Eye Contact: Immediately flush the eyes with fresh running water for at least 15 minutes, holding the eyelids open to ensure complete irrigation. [3][8]Seek immediate medical attention from an ophthalmologist. * Inhalation: Remove the individual from the contaminated area to fresh air. [3][8]If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek medical attention. [8]* Spills: For minor spills, remove all ignition sources. [3]Absorb the spill with an inert material (e.g., sand, vermiculite), and place it in a suitable, sealed container for hazardous waste disposal. [8][9]For major spills, evacuate the area and alert emergency responders. [3]* Fire: The material is combustible. [3]Use dry chemical powder, alcohol-stable foam, or carbon dioxide extinguishers. [3][8]Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing. [8][10]

References

-

1,3-Butyleneglycol dimethacrylate | C12H18O4 | CID 70916. PubChem, National Center for Biotechnology Information. [Link]

-

1,3-butane diol dimethacrylate, 1189-08-8. The Good Scents Company. [Link]

-

1,3-Butanediol diacrylate Safety Data Sheet. [Link]

-

1,3-Butanediol diacrylate - Vector SDS and Chemical Management. [Link]

-

1,3-butanediol-dimethacrylate Ingredient Allergy Safety Information. SkinSAFE. [Link]

-

Safety assessment of the substance...copolymer cross‐linked with...1,3‐butanediol dimethacrylate for use in food contact materials. ResearchGate/EFSA Journal. [Link]

-

BGDMA (1,3-BUTYLENE GLYCOL DIMETHACRYLATE). Ataman Kimya. [Link]

Sources

- 1. 1,3-butane diol dimethacrylate, 1189-08-8 [thegoodscentscompany.com]

- 2. 1,3-butanediol-dimethacrylate Ingredient Allergy Safety Information [skinsafeproducts.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. 1,3-Butyleneglycol dimethacrylate | C12H18O4 | CID 70916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. arkema.com [arkema.com]

- 7. What are the handling and storage conditions for 1,3 butanediol? - News - Zibo Anquan Chemical Chemical Co., - Anquan Chemical [zbaqchem.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

Methodological & Application

Application Notes and Protocols: The Use of 1,3-Butanediol Dimethacrylate in Dental Resin Composites

Introduction: The Role of 1,3-Butanediol Dimethacrylate in Advancing Dental Restoratives

Dental resin composites have become the material of choice for esthetic restorations, owing to their ability to mimic the natural appearance of teeth. The performance of these materials is largely dictated by the chemistry of their organic resin matrix.[1] At the heart of this matrix are various methacrylate monomers that polymerize to form a durable, cross-linked network. This compound (1,3-BDDMA) is a key difunctional methacrylate monomer that offers a unique balance of properties, making it a valuable component in modern dental composite formulations.[2][3]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of 1,3-BDDMA in dental resin composites. We will delve into the rationale behind its use, provide detailed protocols for the formulation and testing of 1,3-BDDMA-based composites, and offer insights into the interpretation of experimental results.

Rationale for Incorporating 1,3-BDDMA in Dental Composites

The selection of monomers for a dental resin composite is a critical decision that influences the material's handling characteristics, polymerization kinetics, mechanical properties, and biocompatibility. 1,3-BDDMA presents several advantages in this context:

-

Enhanced Mechanical Strength: As a crosslinking agent, 1,3-BDDMA contributes to the formation of a robust and stable polymer network, which is essential for the durability and longevity of dental restorations.[2][3] Its difunctional nature allows for the creation of strong covalent bonds between polymer chains.[4]

-

Improved Handling and Viscosity Control: Compared to high molecular weight monomers like Bisphenol A-glycidyl methacrylate (Bis-GMA), 1,3-BDDMA has a lower viscosity.[4] This property is crucial for achieving a workable paste consistency and for incorporating a high percentage of filler particles, which in turn enhances the mechanical properties of the final composite.[5][6]

-

Favorable Aesthetics: 1,3-BDDMA is a colorless liquid that contributes to the excellent aesthetic qualities of dental composites, allowing for restorations that closely match the natural tooth color.[2]

-

Biocompatibility Profile: While all resin monomers have the potential for cytotoxic effects if they leach from the cured composite, 1,3-BDDMA is considered to have a relatively low toxicity profile compared to some other methacrylates.[2] However, as with any dental material, thorough biocompatibility testing is essential.

Experimental Formulations of 1,3-BDDMA-Based Dental Composites

The formulation of a dental composite is a multi-component system. The following table provides examples of experimental formulations, illustrating the varying concentrations at which 1,3-BDDMA can be incorporated.

| Component | Formulation A (wt%) | Formulation B (wt%) | Formulation C (wt%) | Function |

| Resin Matrix | ||||

| Bis-GMA | 50 | 40 | 30 | Base Monomer |

| 1,3-BDDMA | 20 | 30 | 40 | Crosslinking/Diluent Monomer |

| TEGDMA | 30 | 30 | 30 | Diluent Monomer |

| Filler | ||||

| Silanized Barium Glass | 70 | 70 | 70 | Reinforcement, Radiopacity |

| Initiator System | ||||

| Camphorquinone (CQ) | 0.5 | 0.5 | 0.5 | Photoinitiator |

| Ethyl-4-dimethylaminobenzoate (EDMAB) | 1.0 | 1.0 | 1.0 | Co-initiator |

Note: These are example formulations. The optimal ratio of monomers and fillers will depend on the desired final properties of the composite.

Protocols for Preparation and Characterization

Preparation of Experimental Dental Resin Composites

This protocol outlines the steps for preparing a light-curable dental composite using 1,3-BDDMA.

Materials:

-

Bis-GMA (or other base monomer)

-

This compound (1,3-BDDMA)

-

Triethylene glycol dimethacrylate (TEGDMA)

-

Silanized filler particles (e.g., barium glass, silica)

-

Camphorquinone (CQ)

-

Ethyl-4-dimethylaminobenzoate (EDMAB)

-

Mixing spatula

-

Opaque mixing vessel

-

Dental light-curing unit (calibrated)

Protocol:

-

Monomer Mixture Preparation: In an opaque vessel to prevent premature polymerization, accurately weigh and combine the base monomer (e.g., Bis-GMA) and the diluent/crosslinking monomers (1,3-BDDMA and TEGDMA) according to the desired formulation.

-

Initiator System Addition: Add the photoinitiator (CQ) and co-initiator (EDMAB) to the monomer mixture. Stir the mixture in the dark until the initiators are completely dissolved. A magnetic stirrer can be used for this purpose.

-

Filler Incorporation: Gradually add the silanized filler particles to the resin matrix in small increments. After each addition, thoroughly mix the components with a spatula until a homogenous paste is formed. Mechanical mixers can be employed for larger batches to ensure uniform filler distribution.[7]

-

Degassing: To remove any entrapped air bubbles, which can create voids and weaken the final composite, place the composite paste in a vacuum chamber for a specified period until no more bubbles are visible.

-

Storage: Store the prepared composite paste in an opaque, airtight container at a cool temperature (e.g., 4°C) until further use.

Workflow for Dental Composite Preparation

Caption: A flowchart illustrating the key steps in the preparation of an experimental dental resin composite.

Curing Protocol

For consistent and reliable results, a standardized curing protocol is essential.

-

Place the uncured composite paste into a mold of the desired dimensions for the specific test.

-

Cover the top and bottom surfaces of the mold with Mylar strips to prevent the formation of an oxygen-inhibited layer.

-

Press the mold between two glass slides to ensure a flat, uniform surface and to extrude any excess material.

-

Light-cure the specimen using a dental light-curing unit with a known and calibrated light output (e.g., >1000 mW/cm²). The curing time will depend on the thickness of the specimen and the manufacturer's instructions for the curing unit, but a common duration is 20-40 seconds per side.

-

For thicker specimens, it may be necessary to cure in increments to ensure complete polymerization throughout the material.[8]

Mechanical Properties Testing

The mechanical properties of the cured composite are critical indicators of its potential clinical performance.

Flexural strength is a measure of a material's resistance to bending forces, which is highly relevant to the clinical situation in the oral cavity.[4][9] The test is performed according to the ISO 4049 standard for polymer-based restorative materials.[4][9][10]

Protocol:

-

Prepare bar-shaped specimens with dimensions of 25 mm x 2 mm x 2 mm.[9]

-

Store the cured specimens in distilled water at 37°C for 24 hours before testing to simulate oral conditions.

-

Perform a three-point bending test using a universal testing machine.[10] The supports should be set 20 mm apart.

-

Apply a load to the center of the specimen at a crosshead speed of 0.5 mm/min until fracture occurs.

-

Calculate the flexural strength (σ) and flexural modulus (E) using the following formulas:

-

Flexural Strength (σ) = 3FL / 2bh²

-

Flexural Modulus (E) = FL³ / 4bh³d

Where:

-

F = the maximum load at fracture (N)

-

L = the distance between the supports (mm)

-

b = the width of the specimen (mm)

-

h = the height of the specimen (mm)

-

d = the deflection of the specimen at the maximum load (mm)

-

Hardness is a measure of a material's resistance to localized plastic deformation.

Protocol:

-

Prepare disc-shaped specimens (e.g., 5 mm in diameter and 2 mm in thickness).

-

After curing, polish the surface of the specimens to a mirror-like finish using progressively finer grits of silicon carbide paper.

-

Use a Vickers micro-hardness tester to create indentations on the surface of the specimen under a specific load (e.g., 200g for 15 seconds).

-

Measure the diagonals of the resulting indentation using the microscope of the hardness tester.

-

Calculate the Vickers Hardness Number (VHN) using the standard formula.

Workflow for Mechanical Testing

Caption: A schematic outlining the process for preparing and mechanically testing dental composite specimens.

Biocompatibility Assessment

Ensuring the biocompatibility of dental materials is paramount for patient safety.[1] The primary concern with resin-based materials is the potential for unreacted monomers to leach out and cause cytotoxic effects.[11] Biocompatibility testing should be conducted in accordance with ISO 10993 ("Biological evaluation of medical devices") and ISO 7405 ("Dentistry -- Evaluation of biocompatibility of medical devices used in dentistry").[2][3][12]

Key Biocompatibility Tests:

-

Cytotoxicity (ISO 10993-5): This in vitro test assesses the potential of leachable substances from the composite to cause cell death.[2][11] Extracts from the cured composite are placed in contact with cultured cells (e.g., human gingival fibroblasts), and cell viability is measured.

-

Sensitization (ISO 10993-10): This test evaluates the potential of the material to cause an allergic reaction.[2]

-

Irritation (ISO 10993-10): This test assesses the potential of the material to cause local irritation to oral tissues.[2]

A comprehensive biocompatibility evaluation should be performed by a qualified testing laboratory.

Polymerization Kinetics

The rate and extent of polymerization, known as the degree of conversion (DC), significantly impact the final properties of the composite.[8][13][14] A higher DC generally leads to improved mechanical properties and reduced monomer leaching. Fourier Transform Infrared (FTIR) spectroscopy is a common method for determining the DC.[13][15]

Protocol for DC Measurement using FTIR-ATR:

-

Record the FTIR spectrum of the uncured composite paste.

-

Place a small amount of the uncured paste on the attenuated total reflectance (ATR) crystal of the FTIR spectrometer.

-

Light-cure the sample directly on the ATR crystal for a specified time.

-

Record the FTIR spectrum of the cured composite.

-